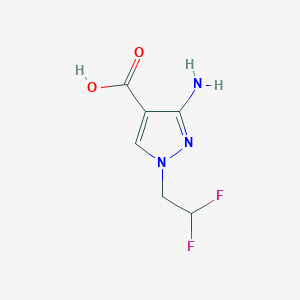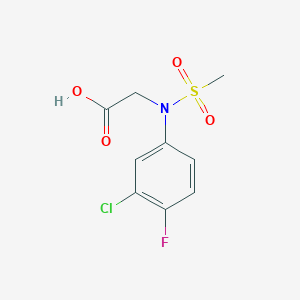
11-(4-氧代-2-硫代-1,3-噻唑烷-3-基)十一碳酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .
Synthesis Analysis
Thiazolidin-4-one derivatives have been synthesized using various strategies . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives, including “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid”, is characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . These strategies have been developed to create a variety of scaffolds to investigate a range of biological activities .科学研究应用
噻唑烷二酮的生物学潜力
噻唑烷二酮,包括与 11-(4-氧代-2-硫代-1,3-噻唑烷-3-基)十一烷酸相关的结构,因其巨大的药理学重要性而被广泛研究。这些以 1,3-噻唑烷-4-酮核为特征的化合物表现出显著的生物活性,使其在药物开发中占有突出地位。研究表明,这些分子具有抗癌、抗菌、抗炎和神经保护等特性。噻唑烷二酮及其功能化类似物(如格列酮和罗丹明)的合成可以追溯到 19 世纪中叶,突显了它们在药物化学中的长期关注(Santos 等人,2018)。
噻唑烷在药物设计中的应用
噻唑烷基序作为有机合成和药物化学之间的关键桥梁,促使研究人员探索以该核心为特色的新候选药物。噻唑烷中硫的存在增强了它们的药理特性,使其可用作合成有价值的有机化合物的载体。它们的多样生物学特性,包括抗癌、抗惊厥和抗炎活性,使其成为药物设计中备受重视的基团。合成方法,包括多组分反应和绿色化学,已被用来改善它们的药代动力学和药效学特征(Sahiba 等人,2020)。
药理学重要性和未来方向
1,3-噻唑烷-4-酮核心及其衍生物因其巨大的药理学重要性而受到认可。这些化合物存在于几种商业药物中,并且正在不断地研究针对各种疾病的潜在活性。自 19 世纪以来合成方法的演变导致了对其结构和生物学特性的深入了解。环境意识和对绿色合成方法的追求强调了人们对这些化合物作为可持续药物剂的潜力的持续兴趣(Mech 等人,2021)。
作用机制
Target of Action
The primary target of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Inhibiting ALR2 can help manage complications of diabetes, such as cataracts, retinopathy, and neuropathy .
Mode of Action
The compound interacts with its target, ALR2, by binding to the enzyme’s active site. Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding . This binding inhibits the enzyme’s activity, thereby disrupting the conversion of glucose to sorbitol in the polyol pathway .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway . Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. In hyperglycemic conditions, such as in individuals with diabetes, the activity of this pathway increases, leading to an accumulation of sorbitol, which can cause osmotic damage and oxidative stress .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, has been studied . Lipophilic compounds generally have better absorption and can cross biological membranes more easily. Future studies should focus on the compound’s ADME properties to fully understand its bioavailability.
Result of Action
The inhibition of ALR2 by 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can help manage hyperglycemia-induced complications. By disrupting the polyol pathway, the compound prevents the accumulation of sorbitol, thereby potentially mitigating osmotic damage and oxidative stress .
Action Environment
The action of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is influenced by the biochemical environment. For instance, the compound’s efficacy in inhibiting ALR2 may be enhanced in a hyperglycemic environment due to the increased activity of the polyol pathway
未来方向
The thiazolidin-4-one scaffold, to which “11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid” belongs, has been identified as a promising area for the development of new therapeutic agents . Future research may focus on further exploration of these heterocyclic compounds as possible anticancer agents .
属性
IUPAC Name |
11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNAENFVLXBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)


![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)

